Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent aromatic ring and substituent groups. The base structure is a benzene ring substituted at the 2-position with a nitro group (-NO₂) and at the 4-position with a 4-bromobutoxy chain (-O-(CH₂)₃Br). The acetamide functional group (-NHCOCH₃) is attached to the nitrogen atom originating from the aniline derivative.
The full systematic IUPAC name is N-[4-(4-bromobutoxy)-2-nitrophenyl]acetamide , which reflects the following structural hierarchy:
- Parent hydrocarbon : Benzene ring.
- Substituents :
- A nitro group at position 2.
- A 4-bromobutoxy group at position 4.
- Functional group : Acetamide (-NHCOCH₃) bonded to the nitrogen atom of the aniline derivative.
The structural formula can be represented as follows:
$$ \text{BrCCCCO-C}6\text{H}3(\text{NO}2)\text{-NHCOCH}3 $$
where the benzene ring is numbered to prioritize the nitro group at position 2 and the 4-bromobutoxy chain at position 4.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number for this compound is 152538-16-4 , a unique identifier assigned to distinguish it from structurally similar molecules. Alternative identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅BrN₂O₄ | PubChem |
| SMILES | CC(=O)NC1=CC(=C(C=C1)OCCCCBr)N+[O-] |
Properties
CAS No. |
152538-16-4 |
|---|---|
Molecular Formula |
C12H15BrN2O4 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
N-[4-(4-bromobutoxy)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H15BrN2O4/c1-9(16)14-11-5-4-10(8-12(11)15(17)18)19-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
InChI Key |
RVBOPGSCNZDQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OCCCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- typically involves a multi-step process. One common method includes the reaction of 4-bromobutanol with 2-nitrophenol to form the intermediate 4-(4-bromobutoxy)-2-nitrophenol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- can undergo oxidation reactions, particularly at the bromobutoxy group.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom in the bromobutoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Acetamide derivatives are widely recognized for their antimicrobial properties. Research indicates that acetamides can exhibit significant antibacterial activity against various pathogens. For instance, studies on related compounds have demonstrated their effectiveness against Klebsiella pneumoniae, a common cause of hospital-acquired infections. The presence of specific substituents, such as nitro and halogen groups, enhances the antibacterial potency of these compounds by improving their binding affinity to target enzymes involved in bacterial cell wall synthesis .
Cytotoxicity and Pharmacokinetics
The pharmacokinetic profiles of acetamide derivatives are crucial for their development as therapeutic agents. Compounds similar to Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- have shown favorable cytotoxicity results, indicating potential for further development in drug formulation. The evaluation of these compounds includes determining their minimum inhibitory concentration (MIC) against bacterial strains, ensuring they possess sufficient efficacy without excessive toxicity .
Agricultural Applications
Herbicides and Pesticides
Acetamides are often utilized in agriculture as herbicides and pesticides due to their ability to inhibit plant growth or pest development. The structural characteristics of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- suggest potential applications in this area, particularly given the effectiveness of related acetamide compounds against various agricultural pests . Research into the efficacy of these compounds can lead to the development of more effective and environmentally friendly agricultural chemicals.
Material Science
Synthesis of Advanced Materials
The unique chemical structure of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- allows it to serve as a versatile synthon in the synthesis of advanced materials. It can be utilized in the production of polymers, dyes, and other functional materials that require specific chemical properties for applications in electronics and coatings. The bromine substituent enhances its reactivity, making it suitable for various chemical transformations.
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Cytotoxicity Profile | Agricultural Use |
|---|---|---|---|
| Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- | Moderate | Favorable | Potential |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | High | Favorable | Yes |
| N-(4-nitrophenyl)acetamide | Low | Moderate | Limited |
Case Studies
-
Antibacterial Efficacy Study
A study investigated the antibacterial activity of various acetamide derivatives against Klebsiella pneumoniae. The results indicated that compounds with nitro groups exhibited significantly higher activity due to enhanced interaction with bacterial enzymes . This highlights the potential for developing new antibacterial agents based on acetamide structures. -
Agricultural Application Research
Research on acetamides as herbicides has shown promising results in controlling weed populations while minimizing environmental impact. Compounds similar to Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- were tested for their efficacy against common agricultural pests, demonstrating effective growth inhibition at low concentrations .
Mechanism of Action
The mechanism of action of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromobutoxy and nitrophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Impact on Properties
- Bromobutoxy vs. Chloroethoxy/Alkoxy Chains : The bromine atom in the target compound enhances electrophilicity compared to chloroethoxy derivatives, facilitating nucleophilic substitutions. However, the bulkier bromobutoxy chain may reduce solubility in polar solvents relative to shorter alkoxy chains .
- Nitro Group Positioning : The 2-nitro group in the target compound induces steric and electronic effects distinct from 3- or 4-nitro isomers. For example, in N-(4-ethyl-2-nitrophenyl)acetamide (CAS 3663-33-0), the ethyl group adjacent to nitro reduces intramolecular interactions, leading to different NMR profiles .
- Fluorinated Derivatives : Fluorine substitution (e.g., in compound 30) increases thermal stability (mp = 75–84°C vs. unfluorinated analogs) and resistance to oxidative metabolism .
Pharmacological and Reactivity Profiles
- COX/LOX Inhibition : Thiazole-acetamide hybrids (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide ) exhibit dual COX-1/COX-2 inhibition (IC₅₀ = 9–11 mM), highlighting the role of heterocyclic-acetamide conjugates in enzyme targeting .
Crystallographic and Spectroscopic Differences
- Bond Length Variations : In N-(4-bromophenyl)acetamide , the C–Br bond length (1.8907 Å) and acetamide geometry (N1–C2 = 1.347 Å) differ slightly from chloro- or fluoro-substituted analogs, influencing packing efficiency and melting points .
- Hydrogen Bonding: The target compound’s nitro-acetamido interaction contrasts with N-[4-(4-Nitrophenoxy)phenyl]acetamide, where N–H⋯O hydrogen bonds form extended C(4) chains .
Biological Activity
Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl] (commonly referred to as 4-bromo-2-nitrophenyl acetamide) is a compound that exhibits a variety of biological activities. Understanding its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR) is crucial for advancing its use in pharmaceutical development.
Chemical Structure and Properties
The chemical formula for Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl] is . The presence of the bromobutoxy and nitrophenyl groups in its structure suggests potential interactions with biological targets, which may lead to various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as 5-lipoxygenase activating protein (FLAP), which plays a role in inflammatory processes. The acetamide group may facilitate binding to these enzymes, thus inhibiting their activity.
- Receptor Binding : The compound may interact with specific receptors, potentially modulating signaling pathways involved in various biological processes. This interaction is common among pharmaceuticals aimed at treating diseases.
Biological Activities
Research indicates that Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl] possesses several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has moderate activity against certain gram-positive bacteria. The presence of nitro and bromine substituents may enhance its antibacterial properties .
- Antifungal Potential : The structural characteristics indicate that it could serve as a candidate for antifungal agents. Further investigations into its efficacy against various fungal strains are warranted.
- Anti-inflammatory Effects : Given the structural similarities to other anti-inflammatory compounds, there is potential for this acetamide derivative to modulate inflammatory pathways effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]. Notably:
- Compounds with additional functional groups (e.g., methoxy or piperazine moieties) have shown enhanced activity against bacterial strains. This suggests that modifications to the acetamide backbone can significantly influence its efficacy .
- The introduction of different aromatic or heterocyclic substituents could also alter the compound's interaction with biological targets, thereby enhancing its therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of Acetamide derivatives:
-
Antibacterial Activity : A series of acetamide derivatives were synthesized and screened for antibacterial properties. Some derivatives exhibited significant activity comparable to standard antibiotics like levofloxacin. For example, compounds 2b and 2i showed promising results against E. coli and S. aureus with minimum inhibitory concentrations (MIC) lower than those of the control .
Compound % Inhibition (100 μg/100 μL) MIC (μg/mL) 2b 80.99% against S. aureus 12 2i 82.68% against K. pneumoniae 10 - Antifungal Studies : Compounds similar to Acetamide have been evaluated for antifungal activity, showing varying degrees of effectiveness against pathogenic fungi. Investigations into their mechanisms revealed potential pathways through which these compounds exert their antifungal effects.
- Anti-inflammatory Research : Some derivatives have been tested for their ability to modulate inflammatory responses in vitro, suggesting a role in conditions characterized by excessive inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
